3-Methyl-3-hydroxy-8-azabicyclo[3.2.1]octane hydrochloride
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Overview
Description
3-Methyl-3-hydroxy-8-azabicyclo[3.2.1]octane hydrochloride is a chemical compound that belongs to the family of tropane alkaloids. This compound is characterized by its bicyclic structure, which includes a nitrogen atom, making it a significant molecule in organic chemistry and pharmacology .
Preparation Methods
The synthesis of 3-Methyl-3-hydroxy-8-azabicyclo[3.2.1]octane hydrochloride typically involves the enantioselective construction of the 8-azabicyclo[3.2.1]octane scaffold. One common method includes the reaction of an acyclic starting material that contains all the required stereochemical information to allow the stereocontrolled formation of the bicyclic scaffold . Another method involves the use of hydrogen chloride in 1,4-dioxane and diethyl ether, followed by stirring and evaporation to yield the desired product .
Chemical Reactions Analysis
3-Methyl-3-hydroxy-8-azabicyclo[3.2.1]octane hydrochloride undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents to convert the hydroxyl group into a carbonyl group.
Reduction: Reduction reactions can convert the carbonyl group back to a hydroxyl group.
Substitution: This compound can undergo nucleophilic substitution reactions, where the hydroxyl group is replaced by other nucleophiles. Common reagents used in these reactions include hydrogen chloride, diethyl ether, and oxidizing agents
Scientific Research Applications
3-Methyl-3-hydroxy-8-azabicyclo[3.2.1]octane hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: This compound is studied for its potential biological activities and interactions with biological molecules.
Medicine: It is explored for its potential therapeutic effects, particularly in the development of drugs targeting the central nervous system.
Industry: It is used in the production of various chemical products and intermediates
Mechanism of Action
The mechanism of action of 3-Methyl-3-hydroxy-8-azabicyclo[3.2.1]octane hydrochloride involves its interaction with specific molecular targets and pathways. The nitrogen atom in its structure allows it to interact with neurotransmitter receptors in the central nervous system, potentially modulating their activity . This interaction can lead to various pharmacological effects, making it a compound of interest in drug development.
Comparison with Similar Compounds
3-Methyl-3-hydroxy-8-azabicyclo[3.2.1]octane hydrochloride can be compared with other similar compounds, such as:
3-Hydroxy-8-methyl-8-azabicyclo[3.2.1]octane-3-carboxylic acid hydrochloride: This compound has a similar bicyclic structure but includes a carboxylic acid group.
8-Azabicyclo[3.2.1]octane, 3-chloro-8-methyl-: This compound has a chlorine atom instead of a hydroxyl group. The uniqueness of this compound lies in its specific functional groups and their arrangement, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C8H16ClNO |
---|---|
Molecular Weight |
177.67 g/mol |
IUPAC Name |
(1S,5R)-3-methyl-8-azabicyclo[3.2.1]octan-3-ol;hydrochloride |
InChI |
InChI=1S/C8H15NO.ClH/c1-8(10)4-6-2-3-7(5-8)9-6;/h6-7,9-10H,2-5H2,1H3;1H/t6-,7+,8?; |
InChI Key |
IPLBQEHOXUCVRY-PAFGHYSMSA-N |
Isomeric SMILES |
CC1(C[C@H]2CC[C@@H](C1)N2)O.Cl |
Canonical SMILES |
CC1(CC2CCC(C1)N2)O.Cl |
Origin of Product |
United States |
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